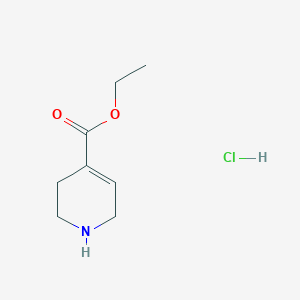

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

Description

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride (CAS 70684-82-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It is a hydrochloride salt of an ethyl ester derivative of tetrahydropyridine-4-carboxylic acid. This compound is widely utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h3,9H,2,4-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNYSFPHBUPKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Potential

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is structurally related to several pharmacologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in treating neurological disorders. For instance, compounds derived from tetrahydropyridine structures have shown promise as neuroprotective agents due to their ability to modulate neurotransmitter systems and exhibit antioxidant properties .

2. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. It has been utilized in the development of novel drugs targeting conditions such as chronic pain and neurodegenerative diseases. The synthesis pathways often involve modifications that enhance the biological activity and selectivity of the resulting compounds .

Organic Synthesis

1. Catalytic Applications

Recent studies have highlighted the use of this compound as a catalyst in organic reactions. For example, it has been employed in the synthesis of alkyl 1,2,6-trisubstituted-4-[(hetero)arylamino]-1,2,5,6-tetrahydropyridine-3-carboxylates through deep eutectic solvents (DES), which facilitate high-yield reactions with reduced reaction times . This method demonstrates the compound's utility in green chemistry by promoting sustainable practices.

2. Synthesis of Heterocycles

The compound is also significant in synthesizing various heterocyclic compounds that are crucial in pharmaceuticals. Its derivatives can be transformed into thiazolidin-4-ones and other nitrogen-containing heterocycles known for their diverse biological activities . These transformations often involve straightforward synthetic routes that enhance yield and purity.

Case Studies

Mechanism of Action

The mechanism by which Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (available in 10 mg to 200 mg commercial quantities) .

- Storage : Requires standard laboratory conditions (exact storage details unspecified in evidence).

- Suppliers: Produced by specialized chemical companies such as Hubei Guoyun Furui Technology Co., Ltd. and Wuhan Xinxinjiali Biological Technology Co., Ltd., which cater to pharmaceutical and academic research sectors .

Comparison with Structurally Similar Compounds

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride belongs to a class of tetrahydropyridine derivatives , which are characterized by a partially unsaturated six-membered ring containing one nitrogen atom. Below is a detailed comparison with its closest structural analogs based on similarity scores (0.88–0.96) and functional group variations :

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives

| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score |

|---|---|---|---|---|---|

| 70684-82-1 | This compound | C₇H₁₂ClNO₂ | 177.63 | Ethyl ester, HCl salt | Reference |

| 59097-06-2 | Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate | C₈H₁₃NO₂ | 155.19* | Methyl ester, N-methyl | 0.94 |

| 40175-06-2 | Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate | C₉H₁₅NO₂ | 169.22* | Ethyl ester, N-methyl | 0.91 |

| 68547-97-7 | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | C₆H₁₀ClNO₂ | 163.60 | Free carboxylic acid, HCl salt | 0.90 |

| 64603-90-3 | 1,2,3,6-Tetrahydropyridine-4-carboxylic acid | C₆H₉NO₂ | 127.14 | Free carboxylic acid | 0.88 |

Note: Molecular weights for non-hydrochloride salts are calculated from empirical formulas.

Key Differences and Implications:

Ester vs. Carboxylic Acid :

- The ethyl ester group in the reference compound enhances lipophilicity , improving membrane permeability compared to the free carboxylic acid derivatives (CAS 68547-97-7 and 64603-90-3) . This property is critical for drug candidates requiring oral bioavailability.

- The free carboxylic acid analogs (e.g., 64603-90-3) are more polar, favoring applications in aqueous-phase reactions or as intermediates for ionic salts .

For example, N-methylation can block oxidative metabolism, prolonging half-life in vivo.

Hydrochloride Salt vs. Free Base :

- Hydrochloride salts (e.g., 70684-82-1 and 68547-97-7) improve solubility in polar solvents, facilitating purification and formulation processes .

Biological Activity

Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is a heterocyclic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C8H14ClNO2

- Molecular Weight : Approximately 191.66 g/mol

- CAS Number : Not specified in the search results.

The unique structure includes a pyridine ring and an ester functional group, contributing to its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. In vitro assays have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress in biological systems.

- Antiviral Effects : Early investigations hint at antiviral properties, making it a candidate for further exploration in viral disease treatment.

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors within biological systems. This modulation can affect various biochemical pathways relevant to disease processes. Ongoing studies aim to elucidate its pharmacodynamics and pharmacokinetics.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings support the compound's potential as a therapeutic agent in treating bacterial infections .

Study 2: Antioxidant Activity Assessment

Another research effort assessed the antioxidant capacity using various assays (DPPH and ABTS). The compound demonstrated a significant reduction in free radical levels compared to controls:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This indicates that this compound could be beneficial in preventing oxidative damage .

Comparative Analysis

To understand the uniqueness of this compound better, it can be compared with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Contains a methyl group; different activity profile. |

| Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate | Lacks chlorine; different solubility properties. |

| Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate | Exhibits similar but distinct biological activities. |

This table highlights how variations in structure can influence biological activity and therapeutic potential .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of substituted pyridine precursors or functionalization of tetrahydropyridine scaffolds. For example, analogous routes for 3-carboxylate derivatives (e.g., ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate hydrochloride) involve reductive amination or acid-catalyzed esterification of pre-formed tetrahydropyridine intermediates . Optimization of reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenation) is critical to minimize side products. Purification via recrystallization or chromatography is recommended to isolate the hydrochloride salt.

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : Use - and -NMR to confirm the tetrahydropyridine ring structure and ester group. For example, the ethyl ester group typically shows a triplet (~1.2 ppm, CH) and quartet (~4.1 ppm, CH) in -NMR, while the tetrahydropyridine ring protons appear as multiplet signals between 2.5–3.5 ppm .

- HPLC/MS : Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) and ESI-MS for purity and molecular weight confirmation. Impurities like unreacted intermediates can be detected using gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers design experiments to assess MAO-mediated metabolism of this compound?

Methodological Answer:

- In vitro assays : Use recombinant MAO-A/MAO-B enzymes (e.g., expressed in HEK293 cells) to measure catalytic activity via fluorometric or spectrophotometric detection of HO or aldehyde byproducts. Structural analogs like MPTP derivatives are known MAO-B substrates, suggesting similar metabolic pathways .

- Kinetic studies : Determine and using varying substrate concentrations. Compare inhibition profiles with selective MAO inhibitors (e.g., selegiline for MAO-B) to identify isoform specificity .

Advanced: What are the implications of structural analogs like MPTP in neurotoxicity studies?

Methodological Answer:

MPTP and its derivatives (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induce Parkinsonism via selective dopaminergic neuron degeneration. Researchers should:

- Screen for neurotoxic potential using in vitro models (e.g., SH-SY5Y cells) and in vivo rodent studies, monitoring biomarkers like α-synuclein aggregation .

- Analyze oxidative stress pathways (e.g., ROS production, mitochondrial complex I inhibition) to elucidate mechanisms .

Advanced: How can conflicting data on neurotoxic potential be resolved?

Methodological Answer:

Discrepancies may arise due to:

- Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers, as neurotoxicity can vary between enantiomers .

- Dose-response variability : Conduct rigorous dose-ranging studies in multiple models (primary neurons, Caenorhabditis elegans).

- Batch-to-batch differences : Characterize synthetic intermediates (e.g., via LC-MS) to ensure consistency .

Advanced: What strategies are effective for enantiomeric resolution of chiral derivatives?

Methodological Answer:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. Optimize temperature and flow rate for baseline separation .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers. X-ray crystallography (e.g., monoclinic P21/n space group) can confirm absolute configuration .

Basic: What are common impurities, and how are they detected?

Methodological Answer:

- Synthetic byproducts : Unreacted ethyl chloroformate or tetrahydropyridine intermediates. Detect via GC-MS or HPLC with retention time matching reference standards .

- Degradation products : Hydrolysis of the ester group (e.g., to carboxylic acid) under acidic conditions. Monitor via TLC (silica gel, ethyl acetate/hexane) or -NMR .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with MAO-B active sites (PDB: 2V5Z). Focus on π-π stacking with FAD cofactor and hydrogen bonding with Tyr435 .

- QSAR models : Train algorithms on MPTP-like analogs to correlate substituent effects (e.g., electron-withdrawing groups at position 4) with neurotoxic potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.